2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
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Overview
Description
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound has gained significant interest due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies such as epoxide ring opening and nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative HPLC can be used to separate isomers and achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties and interactions with biological targets.
Medicine: Explored for its pharmacological potential in drug discovery and development.
Industry: Utilized in the synthesis of bioactive molecules and other industrial applications.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
Uniqueness
What sets 2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride apart is its difluoro substitution, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12ClF2NO2 |
---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
2,2-difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)2-1-7(6(12)13)3-5(8)4-11-7;/h5,11H,1-4H2,(H,12,13);1H |
InChI Key |
KIAVITOJECFOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1(NC2)C(=O)O)(F)F.Cl |
Origin of Product |
United States |
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